1-methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate
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Overview
Description
1-Methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a fluoranesulfonate group attached to the indole ring. The presence of the fluoranesulfonate group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate typically involves multiple steps
Indole Core Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-Methyl-2,3-dihydro-1H-indol-5-yl fluoranesulfonate can be compared with other indole derivatives, such as:
1-Methyl-2,3-dihydro-1H-indol-5-ylmethylamine: This compound lacks the fluoranesulfonate group and has different chemical properties and biological activities.
1-Methyl-2,3-dihydro-1H-indol-5-yl sulfonate: Similar to the fluoranesulfonate derivative but with a sulfonate group instead, leading to different reactivity and applications.
1-Methyl-2,3-dihydro-1H-indol-5-yl chloride: This compound has a chloride group instead of the fluoranesulfonate group, resulting in different chemical behavior and uses.
Properties
Molecular Formula |
C9H10FNO3S |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-fluorosulfonyloxy-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C9H10FNO3S/c1-11-5-4-7-6-8(2-3-9(7)11)14-15(10,12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
FMDGRMYKLYKSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)OS(=O)(=O)F |
Origin of Product |
United States |
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